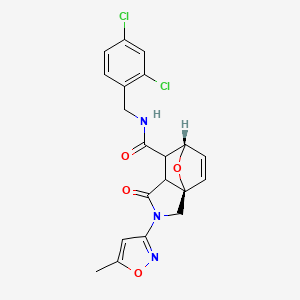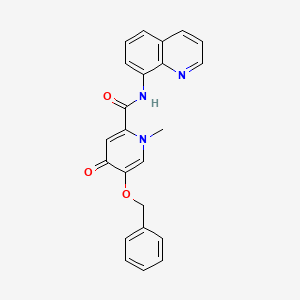![molecular formula C11H11N5S B13372249 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile is a compound that belongs to the class of 1,2,4-triazoles. . The presence of the triazole ring and the mercapto group in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
The synthesis of 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile typically involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with a suitable nitrile compound under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or water and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles/nucleophiles depending on the desired substitution . Major products formed from these reactions include disulfides, amines, and substituted triazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function . These interactions can result in antimicrobial, anticancer, anti-inflammatory, and antiviral effects.
Comparison with Similar Compounds
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can be compared with other similar compounds such as:
3-Amino-5-mercapto-1,2,4-triazole: Used as a corrosion inhibitor and in the synthesis of triazole derivatives.
2-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Known for its potential as a ligand in coordination chemistry.
4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol: Studied for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.
Properties
Molecular Formula |
C11H11N5S |
|---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
3-[(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H11N5S/c12-7-4-8-13-16-10(14-15-11(16)17)9-5-2-1-3-6-9/h1-3,5-6,13H,4,8H2,(H,15,17) |
InChI Key |
ARFJRDZHJVIRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372167.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)

![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)

![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)
![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)
